- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 947249-16-3 (5-Bromo-3-methoxy-6-methylpyridin-2-amine)
5-Bromo-3-methoxy-6-methylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-methoxy-6-methylpyridin-2-amine
- AK333166
- 5-Bromo-3-methoxy-6-methyl-2-pyridinamine (ACI)
- DB-206876
- EN300-333155
- SCHEMBL3136886
- 947249-16-3
- CS-0160647
- AKOS027332426
- MFCD26407073
- XMB24916
- DS-12184
-
- MDL: MFCD26407073
- Inchi: 1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10)
- InChI Key: ZJHUNXISWBBUSR-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NC(N)=C(OC)C=1
Computed Properties
- Exact Mass: 215.98983g/mol
- Monoisotopic Mass: 215.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1
- XLogP3: 1.6
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 260.6±35.0 °C at 760 mmHg
- Flash Point: 111.4±25.9 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
5-Bromo-3-methoxy-6-methylpyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-3-methoxy-6-methylpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895072-1g |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 1g |
4,465.80 | 2021-05-17 | |
| Chemenu | CM255948-1g |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 1g |
$608 | 2021-08-04 | |
| TRC | B993710-2.5mg |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 2.5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B993710-5mg |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 5mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B993710-25mg |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 25mg |
$ 365.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH562-250mg |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 250mg |
2373CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH562-100mg |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 100mg |
1081CNY | 2021-05-08 | |
| Apollo Scientific | OR314083-1g |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 1g |
£610.00 | 2025-02-20 | |
| Chemenu | CM255948-250mg |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 250mg |
$162 | 2022-06-09 | |
| Chemenu | CM255948-1g |
5-Bromo-3-methoxy-6-methylpyridin-2-amine |
947249-16-3 | 97% | 1g |
$406 | 2022-06-09 |
5-Bromo-3-methoxy-6-methylpyridin-2-amine Production Method
Production Method 1
1.2 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, rt
5-Bromo-3-methoxy-6-methylpyridin-2-amine Raw materials
5-Bromo-3-methoxy-6-methylpyridin-2-amine Preparation Products
5-Bromo-3-methoxy-6-methylpyridin-2-amine Suppliers
5-Bromo-3-methoxy-6-methylpyridin-2-amine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-Bromo-3-methoxy-6-methylpyridin-2-amine
Comprehensive Overview of 5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS No. 947249-16-3): Properties, Applications, and Industry Insights
5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS No. 947249-16-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features a unique molecular structure, combining a methoxy group and a methyl substituent on its pyridine ring, which contributes to its distinct chemical reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in drug discovery programs targeting neurological and metabolic disorders.
The compound's CAS registry number 947249-16-3 serves as a critical identifier in chemical databases, ensuring precise tracking across global supply chains. Recent trends in AI-driven drug discovery have amplified interest in such functionalized pyridines, as machine learning models predict their utility in designing selective kinase inhibitors. Environmental scientists are also investigating its biodegradation pathways, responding to growing concerns about sustainable chemistry practices. The 5-bromo substitution pattern makes this compound particularly valuable for palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry forums.
Analytical characterization of 947249-16-3 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular emphasis on its amine proton resonance at the 2-position. The 3-methoxy-6-methyl substitution creates steric effects that influence its crystallinity, a property extensively discussed in recent pharmaceutical formulation studies. Patent literature reveals its incorporation into anticancer scaffold designs, aligning with current industry focus on targeted therapies. Quality control protocols for this compound emphasize residual solvent analysis, addressing stringent regulatory requirements in GMP manufacturing.
Market analysts note rising demand for high-purity 5-Bromo-3-methoxy-6-methylpyridin-2-amine, driven by expansion in contract research organizations. The compound's logP value and hydrogen bonding capacity make it a frequent subject in computational chemistry simulations, especially those exploring blood-brain barrier permeability. Recent publications highlight its potential in developing allosteric modulators for G-protein coupled receptors, a trending area in neuropharmacology. Storage recommendations typically specify argon atmosphere protection to maintain stability of the bromo-amine functionality.
Supply chain data indicates that CAS 947249-16-3 is primarily utilized by specialty chemical manufacturers in North America and Europe, with growing interest from Asian generic drug developers. The compound's melting point range (typically 120-123°C) and solubility profile in polar aprotic solvents are frequently cited in process chemistry optimization studies. Environmental fate studies of similar brominated amines suggest moderate aquatic toxicity, prompting research into biocatalytic alternatives for its production. Current price trends reflect its status as a low-volume high-value chemical building block.
Academic laboratories value 5-Bromo-3-methoxy-6-methylpyridin-2-amine for its versatility in multi-step syntheses, particularly in constructing fused polycyclic systems. The meta-substitution pattern of its functional groups enables selective electrophilic aromatic substitutions, a feature exploited in recent material science applications. Stability studies under various pH conditions inform its handling protocols, while DFT calculations provide insights into its conformational preferences. The compound's chromatographic behavior on reversed-phase columns is well-documented, aiding analytical method development.
Emerging applications include its use as a precursor for fluorescent probes in cellular imaging, capitalizing on the electron-withdrawing bromo group to tune photophysical properties. Regulatory filings indicate its inclusion in several investigational new drug applications, though specific therapeutic areas remain confidential. The methoxy-methyl substitution pattern has drawn comparisons to natural product analogs, inspiring bioinspired synthesis approaches. Recent advances in continuous flow chemistry have improved the safety profile of handling such bromo-substituted heterocycles at scale.
Quality specifications for 947249-16-3 typically require ≥98% purity by HPLC area percentage, with strict limits on heavy metal contaminants. The compound's vapor pressure characteristics and dust explosion parameters are documented in safety data sheets, reflecting industry-wide emphasis on process safety. Its UV-Vis absorption spectrum shows characteristic peaks that facilitate reaction monitoring, particularly in photocatalyzed transformations. The growing field of cheminformatics has generated numerous QSAR models incorporating this structural motif.
Future research directions may explore the compound's potential in metal-organic frameworks or as a ligand in asymmetric catalysis. The 6-methyl group offers opportunities for directed ortho-metalation strategies, while the 2-amino group serves as a handle for diverse derivatization reactions. As the chemical industry shifts toward benign-by-design principles, 5-Bromo-3-methoxy-6-methylpyridin-2-amine continues to demonstrate value as a versatile intermediate in sustainable molecular design.
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